3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol is a propanol derivative featuring a 2-thienyl (thiophene) group at the 1-position and a 1,3-dioxanyl group at the 3-position. Its molecular formula is C₁₁H₁₄O₃S, with a molecular weight of 226.29 g/mol. The compound combines the aromatic thiophene moiety, known for electron-rich conjugation, with a dioxane ring that enhances hydrophilicity and stability. Such structural features make it a candidate for applications in pharmaceutical intermediates or materials science .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c12-9(10-3-1-8-15-10)4-5-11-13-6-2-7-14-11/h1,3,8-9,11-12H,2,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBATYZIZXUFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The thienyl group is introduced via a Grignard reaction or a similar organometallic coupling reaction.
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Formation of 1,3-Dioxane Ring
Reactants: Carbonyl compound (e.g., aldehyde or ketone), 1,3-propanediol
Catalyst: Brönsted or Lewis acid (e.g., toluenesulfonic acid, zirconium tetrachloride)
Conditions: Reflux in toluene with continuous removal of water using a Dean-Stark apparatus.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol can undergo various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, osmium tetroxide, chromium trioxide
Conditions: Typically in aqueous or organic solvents under controlled temperatures.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, often in ether solvents.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Conditions: Varies depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted thienyl compounds.
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions and other non-covalent interactions. These properties make it useful in various chemical reactions and applications .
Comparison with Similar Compounds
Functional Group Analysis
- Thiophene vs. Furyl/Phenyl : The 2-thienyl group in the target compound provides stronger electron delocalization compared to furyl (3-furyl in ) or phenyl (3,4-dimethylphenyl in ). This enhances stability in charge-transfer complexes.
- Dioxanyl vs. Amino Groups: The 1,3-dioxanyl group increases hydrophilicity and metabolic stability, whereas dimethylamino (C₉H₁₅NOS, ) or methylamino (C₈H₁₁NOS, ) substituents introduce basicity, favoring interactions with acidic environments.
- Ring Size Effects : Replacing the 6-membered dioxane with a 5-membered dioxolane (C₇H₁₄O₃, ) reduces steric strain but may decrease thermal stability.
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol is an organic compound notable for its unique structural features, including a 1,3-dioxane ring and a thienyl group. Its molecular formula is C11H16O3S, with a molecular weight of approximately 228.31 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The compound features a 1,3-dioxane moiety that enhances its solubility and reactivity. The thienyl group contributes to its aromatic properties, making it a candidate for studies in pharmacology and organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O3S |
| Molecular Weight | 228.31 g/mol |
| Solubility | Soluble in organic solvents |
| Structural Features | 1,3-Dioxane ring, Thienyl group |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to cellular receptors, influencing signaling pathways related to cell growth and differentiation.
The presence of the dioxane ring enhances the compound's ability to form stable intermediates during these interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with immune cells.
Case Studies
Several studies have explored the biological activity of this compound:
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Antimicrobial Activity Study :
- Objective: To evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Results: The compound demonstrated significant inhibition zones compared to control groups.
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Anticancer Activity Assessment :
- Objective: To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results: IC50 values indicated effective dose-dependent inhibition of cell viability.
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Anti-inflammatory Mechanism Investigation :
- Objective: To analyze the impact on cytokine production in macrophage cultures.
- Results: Reduced levels of pro-inflammatory cytokines were observed upon treatment with the compound.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol | C12H18O3S | Contains a methyl group enhancing biological activity |
| 3-[2-(1,3-Dioxanyl)]-1-(furan)-1-propanol | C12H16O4 | Incorporates a furan ring instead of thienyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
